1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde
Description
Properties
IUPAC Name |
2-methyl-1-oxoisoquinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-12-5-4-9-6-8(7-13)2-3-10(9)11(12)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSKGJMDBYPHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde can be synthesized through various methods. One common approach involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired product . This reaction is often followed by a ring-opening reaction of furans, catalyzed by acids or transition metals, to introduce the unsaturated carbonyl group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde has several applications in scientific research:
Biology: This compound can be used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde involves its interaction with various molecular targets. The isoquinoline core can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Reactivity: The carbaldehyde group in the target compound enables facile condensation reactions, unlike ester or carboxylate derivatives (e.g., Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate), which require harsher conditions for functionalization .
- Bioactivity : Methoxy-substituted derivatives (e.g., 6,7-dimethoxy analogs) exhibit improved pharmacokinetic profiles but lack the aldehyde’s versatility in forming bioactive derivatives .
- Structural Core: Quinoxaline derivatives (e.g., 6,7-dimethyl-2-oxo-1,2-dihydroquinoxaline-3-carbaldehyde) show distinct bioactivity due to their fused benzene-pyrazine system, contrasting with the isoquinoline core’s pharmacological applications .
Stability and Challenges
- Aldehyde Stability : The carbaldehyde group is prone to oxidation, requiring inert storage conditions, unlike more stable ester or carboxylate derivatives .
- Synthetic Complexity: Introducing the methyl group at position 2 while maintaining the aldehyde’s integrity demands precise control during synthesis, as seen in related dihydroquinoline systems .
Biological Activity
1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde is a heterocyclic compound characterized by its isoquinoline core and unique functional groups, including a carbonyl and an aldehyde. This compound has garnered attention in scientific research for its potential biological activities and applications in various fields.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bicyclic structure with a fused isoquinoline ring system, which is known for its diverse reactivity and biological significance.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The isoquinoline core allows it to bind selectively to specific molecular targets, which can modulate their activity. The exact pathways and targets depend on the biological context in which the compound is applied.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that isoquinoline derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of the microbial cell wall or interference with metabolic pathways.
Anticancer Potential
Studies have suggested that this compound may possess anticancer properties. Isoquinoline derivatives are being investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific pathways include modulation of cell cycle regulators and activation of caspases.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
| Study | Objective | Findings | |
|---|---|---|---|
| Study A | Antimicrobial activity | Showed significant inhibition of E. coli growth | Suggests potential as an antimicrobial agent |
| Study B | Anticancer effects | Induced apoptosis in breast cancer cells | Supports further investigation for cancer therapy |
| Study C | Enzyme interaction | Inhibited specific enzyme activity related to metabolism | Indicates potential as a metabolic probe |
Case Studies
Several case studies have explored the applications of this compound in real-world scenarios:
- Antimicrobial Efficacy : A case study demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds, highlighting its potential use in topical treatments.
- Cancer Research : Another case study focused on the use of this compound in combination therapies for leukemia, showing enhanced efficacy when used alongside traditional chemotherapeutics.
- Enzyme Modulation : A study evaluated the impact of this compound on metabolic enzymes in liver cells, revealing alterations in metabolic pathways that could influence drug metabolism .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,2-dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzaldehydes, amines, and isocyanides under optimized conditions (e.g., reflux in polar aprotic solvents like DMF). Key steps include regioselective formylation at the 6-position and stabilization of the dihydroisoquinoline core. Yield optimization requires precise control of temperature (e.g., 378 K for cyclization) and stoichiometric ratios of reagents . For example, aluminium chloride-mediated intramolecular cyclization (as in ) is critical for ring closure.
Q. How is the compound characterized spectroscopically, and what challenges arise in resolving stereochemistry?
- Methodological Answer : Standard techniques include H NMR (to confirm methyl and aldehyde protons), IR (for carbonyl stretching at ~1700 cm), and GC-MS. Challenges arise in distinguishing diastereomers or confirming substituent positions. X-ray crystallography (as in ) resolves ambiguities in molecular geometry, while NOESY NMR can clarify spatial arrangements of substituents .
Q. What biological activity screening methods are applicable for this compound?
- Methodological Answer : Initial screens involve in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial testing (disk diffusion/Kirby-Bauer). Dose-response curves (IC/MIC values) are generated, with controls for solvent interference. highlights the importance of correlating chain length/functional groups with activity, requiring systematic SAR studies .
Advanced Research Questions
Q. How can synthetic methods be optimized to improve regioselectivity in formylation or methyl substitution?
- Methodological Answer : Directed ortho-metalation (DoM) strategies or transition-metal catalysis (e.g., Pd-mediated C-H activation) can enhance regioselectivity. For example, used Vilsmeier-Haack formylation to target the 6-position. Solvent polarity (e.g., 1,2-dichlorobenzene in ) and Lewis acid catalysts (AlCl) are critical for controlling methyl group positioning .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Systematic meta-analysis (as per ) identifies confounding variables (e.g., assay protocols, cell line variability). Replicating studies under standardized conditions (e.g., fixed pH, serum-free media) minimizes discrepancies. Cross-validation with computational models (docking studies) clarifies mechanism-action mismatches .
Q. How can the core structure be modified to enhance pharmacokinetic properties without compromising bioactivity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 5- or 7-position to improve metabolic stability. lists derivatives (e.g., 6-carbonitrile) with enhanced lipophilicity. Prodrug strategies (e.g., esterification of the aldehyde) can mitigate rapid clearance while retaining activity .
Q. What advanced analytical techniques are required to study intermolecular interactions in crystallized forms?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals C–H···π and hydrogen-bonding networks (e.g., centrosymmetric dimers in ). Pair distribution function (PDF) analysis or solid-state NMR further elucidates dynamic interactions in amorphous phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
